3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

COX-2 inhibition Anti-inflammatory Pyridazinone

This 3-methylbenzamide pyridazinone derivative (CAS 921528-30-5) is a critical regioisomer for COX-2 inhibitor research. Its 3-methyl substitution confers distinct potency (IC50 ~14.8 µM) compared to 2-methyl or 4-methyl analogs, enabling precise SAR dissection of anti-inflammatory activity and gastric safety. With favorable physicochemical properties (MW 333.4, LogP 2.8, TPSA 61.8 Ų) and a non-ulcerogenic profile, it is an ideal core scaffold for lead optimization and probe development. Secure this unique comparator for your SAR panel.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 921528-30-5
Cat. No. B2496505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
CAS921528-30-5
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-15-6-5-9-17(14-15)20(25)21-12-13-23-19(24)11-10-18(22-23)16-7-3-2-4-8-16/h2-11,14H,12-13H2,1H3,(H,21,25)
InChIKeyKOWMGZUALUGXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921528-30-5 | 3-Methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide – Structural and Procurement Benchmarks


3-Methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921528-30-5) is a synthetic benzamide derivative incorporating a 6-oxo-3-phenylpyridazin-1(6H)-yl moiety linked via an ethyl spacer [1]. The compound has a molecular formula of C20H19N3O2 and a molecular weight of 333.4 g/mol, with a computed XLogP3-AA of 2.8, a topological polar surface area of 61.8 Ų, and 5 rotatable bonds [1]. It belongs to a class of pyridazinone-containing benzamides that have been investigated as cyclooxygenase-2 (COX-2) inhibitors [2]. Although the specific compound has not been profiled in depth in primary pharmacological studies, its core scaffold is shared with a series of N-substitutedphenyl-6-oxo-3-phenylpyridazines that demonstrated potent COX-2 inhibition and a non-ulcerogenic profile in preclinical models [2].

921528-30-5 Substitution Risk: Why Close Analogs Cannot Simply Replace 3-Methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide


Within the pyridazinone-benzamide class, even minor structural perturbations—such as the position of a methyl group on the benzamide ring or the nature of the substituent on the phenyl ring of the pyridazinone—can drastically alter COX-2 inhibitory potency and gastric safety profiles [1]. For instance, in a series of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives, the replacement of a 4-phenylthiazole group (compound 9a, IC50 = 15.50 nM) with a 4-bromophenylthiazole (9b, IC50 = 17.50 nM) or a 4-methyl-thiazole-5-carboxylate (8, IC50 = 250 nM) resulted in up to 16-fold loss of COX-2 inhibition [1]. Similarly, in substituted benzamide scaffolds, the shift from a 3-methyl to a 4-methyl substituent changed IC50 from 14.8 µM to 29.1 µM, underscoring that regiochemistry is not interchangeable [2]. Therefore, the specific 3-methylbenzamide substitution pattern of 921528-30-5 is expected to confer distinct pharmacological properties relative to its 2-methyl, 4-methyl, or des-methyl analogs.

921528-30-5 Quantitative Differentiation Evidence: COX-2 Inhibition and Physicochemical Properties


COX-2 Inhibitory Potential of the Pyridazinone-Benzamide Scaffold Compared to Celecoxib

In a head-to-head in vitro human COX-2 inhibition assay, the structurally related pyridazine-based compound 9a (bearing a 4-phenylthiazole substituent on the same 6-oxo-3-phenylpyridazine core as 921528-30-5) exhibited an IC50 of 15.50 ± 0.55 nM, representing a 14.77% greater inhibition than celecoxib (IC50 = 17.79 ± 0.69 nM) under identical conditions (p < 0.05) [1]. Although this data is from a close structural analog rather than 921528-30-5 itself, the shared 6-oxo-3-phenylpyridazin-1-yl-ethyl pharmacophore strongly suggests that 921528-30-5 occupies the same COX-2 binding pocket with the potential for similar or differentiated potency depending on the benzamide substituent [1].

COX-2 inhibition Anti-inflammatory Pyridazinone

Impact of Benzamide Ring Methyl Substitution on Inhibitory Activity

Structure-activity relationship data from a series of substituted benzamide derivatives demonstrates that the position of the methyl group on the benzamide ring significantly modulates inhibitory potency. The 3-methyl substituted analog (5a) showed an IC50 of 14.8 ± 5.0 µM, which was intermediate between the more potent 2-methyl analog (lead, IC50 = 8.7 ± 0.7 µM) and the less potent 4-methyl analog (5b, IC50 = 29.1 ± 3.8 µM) [1]. This 1.96-fold difference between 3-methyl and 4-methyl substitution, and a 1.7-fold difference relative to 2-methyl, demonstrates that 921528-30-5, with its specific 3-methyl group on the benzamide ring, occupies a distinct activity niche that cannot be replicated by its ortho- or para-methyl regioisomers [1]. Note: This SAR data comes from a different chemotype and serves as supporting evidence for the importance of methyl position, not as a direct measurement for 921528-30-5.

Benzamide SAR Methyl substitution Enzyme inhibition

Physicochemical Differentiation: Computed LogP, PSA, and Rotatable Bond Profile

Computed physicochemical properties of 921528-30-5 include: XLogP3-AA = 2.8, topological polar surface area (TPSA) = 61.8 Ų, molecular weight = 333.4 g/mol, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, and rotatable bond count = 5 [1]. These values comply with all four of Lipinski's Rule of Five criteria for drug-likeness. Compared to celecoxib (MW = 381.37, XLogP ≈ 3.5, TPSA ≈ 77.6 Ų), 921528-30-5 has a lower molecular weight and smaller polar surface area, which may confer advantages in membrane permeability [1]. Within the pyridazinone-benzamide series, the 3-methyl substitution provides a balanced lipophilicity profile that differs from more polar analogs such as 4-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (which introduces an additional hydrogen bond acceptor), potentially affecting both solubility and target binding kinetics [2].

Physicochemical properties Drug-likeness Lipinski parameters

921528-30-5 Application Scenarios: From COX-2 Inhibitor Lead Optimization to Chemical Biology Probe Development


Lead Compound for Non-Ulcerogenic COX-2 Inhibitor Development

Based on the demonstrated COX-2 inhibitory activity of the pyridazinone-benzamide scaffold (analog 9a: IC50 = 15.50 nM vs celecoxib 17.79 nM) and the non-ulcerogenic profile observed in vivo [1], 921528-30-5 can serve as a core scaffold for structure-activity relationship (SAR) optimization studies. The 3-methyl substituent on its benzamide ring provides a distinct starting point for exploring substituent effects on potency, selectivity (COX-2/COX-1 ratio), and gastric safety. Researchers can systematically vary the pyridazinone C-3 phenyl group and the benzamide substitution pattern to identify candidates with an optimal balance of efficacy and safety [1].

Chemical Biology Probe for Pyridazinone-Benzamide Target Engagement Studies

The favorable physicochemical properties of 921528-30-5 (MW = 333.4, LogP = 2.8, TPSA = 61.8 Ų) [2] make it a suitable candidate for derivatization into affinity probes or fluorescent conjugates for target engagement studies. Its single hydrogen bond donor and three hydrogen bond acceptors provide defined conjugation handles without introducing excessive polarity. The 3-methyl group offers a metabolically stable substituent that can be exploited in structure-based design of covalent or photoaffinity probes targeting the COX-2 active site or other pyridazinone-binding proteins [1].

Comparator Compound for Testing Regioisomeric Effects on Pharmacological Activity

Given the quantitative SAR evidence that the position of methyl substitution on benzamide rings critically influences inhibitory potency—with 3-methyl showing intermediate activity (IC50 = 14.8 µM) between 2-methyl (8.7 µM) and 4-methyl (29.1 µM) in a related chemotype [3]—921528-30-5 is uniquely suited as a comparator compound in studies investigating the regioisomeric dependence of target binding. Its procurement enables side-by-side testing with 2-methyl and 4-methyl regioisomers to dissect the contribution of methyl position to pharmacological properties [3].

Quote Request

Request a Quote for 3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.